

A Comparative Guide to the Structure-Activity Relationship of C-6 Substituted Imidazopyridazines

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Compound of Interest

Compound Name: *3-Chloroimidazo[1,2-b]pyridazin-6-amine*

Cat. No.: *B13075390*

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The imidazopyridazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of C-6 substituted imidazopyridazine derivatives, with a particular focus on their validation as kinase inhibitors, anticancer, and antiplasmodial agents. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key validation assays.

The Imidazopyridazine Core: A Privileged Scaffold

Imidazopyridazines are bioisosteres of purines, where the pyrimidine ring is replaced by a pyridazine ring.[1][2] This structural similarity allows them to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[1][3] The imidazo[1,2-b]pyridazine isomer is the most extensively studied for its therapeutic potential.[4]

Decoding the Structure-Activity Relationship at the C-6 Position

The C-6 position of the imidazopyridazine ring has been identified as a critical site for modification to modulate biological activity and selectivity. Strategic substitution at this position can significantly impact the potency and pharmacokinetic properties of the resulting compounds.

Kinase Inhibition: A Tale of Two Rings

The substitution at the C-6 position with various aryl and heteroaryl moieties has been a key strategy in the development of potent kinase inhibitors. The nature of this substituent directly influences the interaction with the ATP-binding pocket of the target kinase.

A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3K α .^[5] Systematic SAR studies revealed that a methyl substituent at the 6-position was more favorable for potency compared to a chloro or hydrogen substituent.^[5]

Caption: SAR at C-6 for Kinase Inhibition.

Anticancer Activity: Targeting Cell Viability

The cytotoxic effects of C-6 substituted imidazopyridazines have been evaluated against various cancer cell lines. The substituents at this position play a crucial role in determining the antiproliferative activity.

In a study of novel imidazopyridine carbohydrazone derivatives, compounds with a 4-bromophenyl group at the C-6 position exhibited significant cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.^[6] This highlights the importance of halogenated aryl substituents for enhancing anticancer efficacy.

Table 1: Comparative Anticancer Activity of C-6 Substituted Imidazopyridine Derivatives

Compound	C-6 Substituent	Target Cell Line	IC50 (μM)	Reference
7d	4-Bromophenyl	MCF-7	22.6	[6]
7d	4-Bromophenyl	HT-29	13.4	[6]
11a	Aryl triazole	MCF-7	40.3	[6]
11a	Aryl triazole	HT-29	61.2	[6]

Antiplasmodial Activity: A Fight Against Malaria

Imidazopyridazines have also emerged as promising antimalarial agents. Structure-activity relationship studies have shown that modifications at the C-6 position can significantly enhance their potency against *Plasmodium falciparum*.

In a series of 3,6-diarylated imidazopyridazines, meta-substitution on the phenyl ring at the C-6 position was found to be optimal for antiplasmodial activity.[7] Specifically, a 3-methylsulfinylphenyl group at C-6 led to compounds with potent activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of *P. falciparum*. [7] However, para-substitution with either a sulfone or sulfoxide group at the 6-phenyl ring was detrimental to potency.[7]

Table 2: Comparative Antiplasmodial Activity of C-6 Substituted Imidazopyridazines

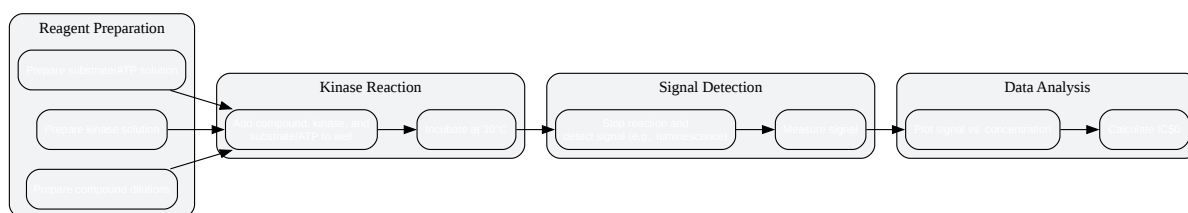
Compound	C-6 Phenyl Substituent	<i>P. falciparum</i> Strain	IC50 (μM)	Reference
Lead Compound (1)	3-Methylsulfinyl	NF54	0.0073	[7]
3	4-Sulfoxide	NF54	0.673	[7]
5	4-Sulfone	NF54	0.974	[7]
13	3-Methylsulfinyl	NF54	0.151	[7]
13	3-Methylsulfinyl	K1	0.0866	[7]

Experimental Validation: Protocols and Methodologies

The validation of the biological activity of these compounds relies on robust and reproducible experimental assays. Here, we provide detailed protocols for two key assays used in the characterization of C-6 substituted imidazopyridazines.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.



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Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the compound in the kinase assay buffer to obtain a range of concentrations for testing.
 - Prepare the recombinant target kinase in kinase assay buffer.

- Prepare a solution of the kinase-specific substrate and ATP in the assay buffer. The concentrations should ideally be at or near the K_m values for the enzyme.[8]
- Kinase Reaction:
 - In a microplate, add the serially diluted compound or vehicle control.
 - Add the diluted kinase to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
- Detection:
 - Stop the kinase reaction. The method for stopping and detection will depend on the assay format (e.g., addition of a stop solution for luminescence-based assays like ADP-Glo™).[8]
 - Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
- Data Analysis:
 - Subtract the background signal (from wells without enzyme) from all other readings.
 - Plot the signal as a function of the logarithm of the compound concentration.
 - Fit the data to a dose-response curve to determine the IC_{50} value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]



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Caption: Workflow for a cell viability (MTT) assay.

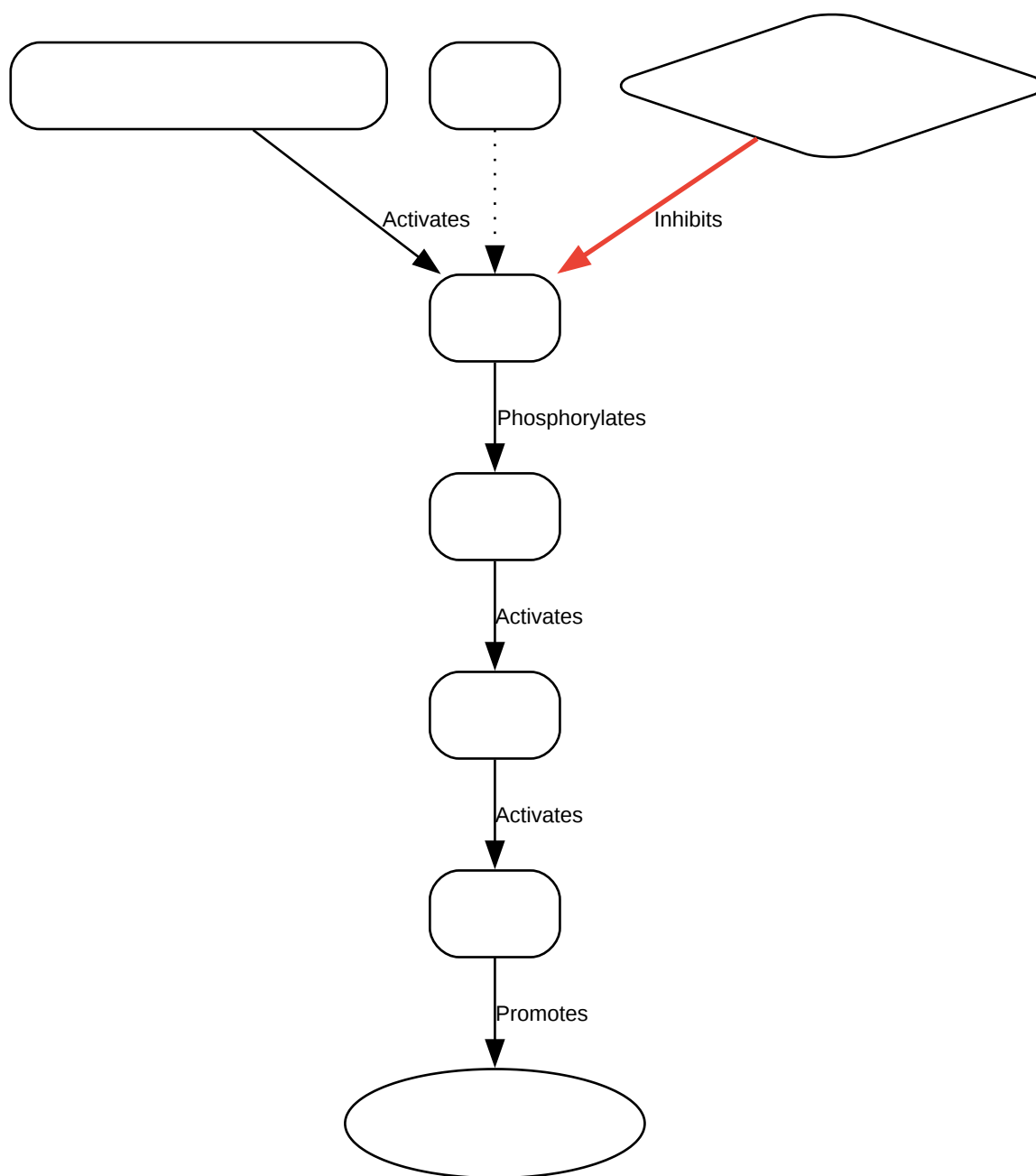
Step-by-Step Protocol:

- Cell Seeding:
 - Harvest and count the desired cancer cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]
- Compound Treatment:
 - Prepare serial dilutions of the C-6 substituted imidazopyridazine compounds in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
 - Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition and Incubation:
 - After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[9]
 - Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[11]

- Formazan Solubilization:
 - Carefully remove the MTT-containing medium.
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement:
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]
 - The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Modulation

Many C-6 substituted imidazopyridazines exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][12]



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